molecular formula C9H10BrClO2 B3056855 2-Bromo-1-(chloromethyl)-3,4-dimethoxybenzene CAS No. 7477-50-1

2-Bromo-1-(chloromethyl)-3,4-dimethoxybenzene

Cat. No. B3056855
CAS RN: 7477-50-1
M. Wt: 265.53 g/mol
InChI Key: CKEFWNYZWWCHCG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with the bromomethyl, chloromethyl, and two methoxy groups attached to it. The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, compounds with similar structures often undergo nucleophilic substitution reactions, where a nucleophile (a species rich in electrons) attacks an electrophilic carbon attached to a good leaving group (like -Br or -Cl), resulting in the substitution of the leaving group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with similar structures are often colorless liquids at room temperature, with densities greater than water .

Scientific Research Applications

Synthesis and Conversion into Functionalized Compounds

The compound 2-Bromo-1-(chloromethyl)-3,4-dimethoxybenzene has been utilized in the synthesis of various sulfur-functionalized quinone derivatives. This involves regioselective bromination of similar compounds, followed by conversion processes to create new derivatives (Aitken et al., 2016).

Application in Light-emitting Devices

This compound has also been used in the synthesis of a green light-emitting monomer. By undergoing specific reactions like the Horner-Wittig-Emmons reaction, it contributes to the development of materials with potential applications in light-emitting devices (Kang Shou-xin, 2010).

Role in Homogeneous Catalysis

In the field of homogeneous catalysis, derivatives of 2-Bromo-1-(chloromethyl)-3,4-dimethoxybenzene have been used in creating new classes of C−N donor ligands. These compounds, through various chemical reactions, contribute to the development of efficient catalysts for reactions like the Heck and Suzuki C−C coupling reactions (César et al., 2002).

Involvement in Redox Polymer Synthesis

The compound is also relevant in the synthesis of redox polymers. It serves as a precursor in reactions leading to poly(3,4-dimethoxy-o-tolylene), a polymer with significant oxidation resistance and potential in various industrial applications (Moulay & M'zyène, 2006).

Safety And Hazards

As with any chemical compound, handling “2-Bromo-1-(chloromethyl)-3,4-dimethoxybenzene” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety procedures when handling chemical substances .

Future Directions

The future directions for this compound would depend on its potential applications. Compounds with similar structures are often used in the synthesis of other organic compounds, in pharmaceuticals, and in materials science .

properties

IUPAC Name

2-bromo-1-(chloromethyl)-3,4-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO2/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEFWNYZWWCHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCl)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90322288
Record name 2-bromo-1-(chloromethyl)-3,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90322288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(chloromethyl)-3,4-dimethoxybenzene

CAS RN

7477-50-1
Record name NSC400850
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400850
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-1-(chloromethyl)-3,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90322288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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